molecular formula C24H22N2O5S2 B3003094 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941878-03-1

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B3003094
CAS RN: 941878-03-1
M. Wt: 482.57
InChI Key: VZXVDWDLVDOZRN-UHFFFAOYSA-N
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Description

The compound "N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological properties. Benzamide derivatives often contain various functional groups that can contribute to their activity, such as the methoxy, methylsulfonyl, and thiazole groups present in this compound. These derivatives are of interest due to their potential pharmacological activities, including anticancer, antibacterial, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach. For example, a series of N-substituted benzamide derivatives were synthesized using microwave irradiation, which is a technique that could potentially be applied to the synthesis of the compound . The structures of these compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and additional substituents that can influence the compound's properties. For instance, the presence of a thiazole ring can contribute to the compound's ability to form supramolecular gels, as seen in some N-(thiazol-2-yl)benzamide derivatives . The molecular conformation and the presence of substituents can also affect the compound's supramolecular aggregation and its biological activities .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. The introduction of different substituents through chemical reactions can lead to the formation of new compounds with potentially improved pharmacological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and methylsulfonyl groups can affect these properties and the compound's overall drug-likeness. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for determining the potential of these compounds as drug candidates. Computational studies, such as molecular docking and ADMET predictions, are often performed to assess these properties .

Scientific Research Applications

Anticancer Evaluation

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of related compounds, evaluating their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The results demonstrated moderate to excellent anticancer activity, with some compounds showing higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

Compounds related to N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been explored for their antimicrobial and antifungal properties. Chawla (2016) reported the synthesis of thiazole derivatives showing promising antimicrobial activity against various gram-positive and gram-negative bacterial species, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).

Electrophysiological Activity

A study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, closely related to the compound . The compounds demonstrated potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

Synthesis and Biochemical Properties

Several studies have focused on the synthesis and characterization of benzamide derivatives. Research by Narayana et al. (2004) and Yadav and Ballabh (2020) highlights the synthesis process and the role of non-covalent interactions in the behavior of these compounds (Narayana et al., 2004); (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXVDWDLVDOZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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